L-(-)-Sorbose
Overview
Description
L-(-)-Sorbose is a naturally occurring sugar alcohol that is found in many fruits, vegetables, and grains. It is a monosaccharide (single sugar unit) that belongs to the aldose family of carbohydrates. It is a white, odorless, and crystalline solid that is soluble in water. It has a sweet taste, similar to that of sucrose, and is used in food and beverage production as a sweetener and preservative. It is also used in the medical and pharmaceutical industries for the production of drugs, vitamins, and other compounds.
Scientific Research Applications
Influence on Fungal Morphology and Enzyme Release
L-(-)-Sorbose, a sugar known for inducing paramorphogenesis in fungi, has significant implications for fungal morphology and enzyme release. In Trichoderma reesei, sorbose increases branching and septation in the mycelium, enhancing extracellular β-glucosidase activity. This increase in enzyme activity is attributed to a weakened association of the enzyme with fungal walls due to a decrease in wall glucan content in the presence of sorbose (Bisaria, Nanda, & Ghose, 1986). Similarly, in Aspergillus fumigatus, sorbose induces colonial paramorphs, restricting growth and altering the major cell-wall constituents, influencing various enzyme activities (El-Shafei, 1997).
Regulation of Cellulase Gene Transcription
Sorbose has a regulatory effect on cellulase gene transcription in Trichoderma reesei. It coordinates the regulation of six cellulase genes at the transcriptional level, similar to the effects observed with sophorose in T. reesei strains (Nogawa, Goto, Okada, & Morikawa, 2001).
Chemical Synthesis Applications
L-Sorbose is a valuable sugar in pharmaceutical and chemical industries. A study outlined practical routes for synthesizing L-sorbopyranoses from D-glucopyranoses, emphasizing its importance in industrial applications (Ullah, Li, Zheng, & Song, 2021).
Role in Bacterial Metabolism
L-Sorbose also plays a role in bacterial metabolism. In Escherichia coli, genes for L-sorbose utilization were identified, highlighting the metabolic pathways and genetic factors involved in utilizing this sugar as a carbon and energy source (Woodward & Charles, 1982). Furthermore, in Candida albicans, the gene SOU1 is crucial for L-sorbose assimilation, with its expression influenced by chromosome copy number (Janbon, Sherman, & Rustchenko, 1998).
Bacterial Transport and Metabolism
In Lactobacillus casei, genes encoding L-sorbose metabolism have been identified, providing insight into the bacterial transport and metabolism of this sugar (Yebra, Veyrat, Santos, & Pérez-Martínez, 2000).
Enzymatic Functions in Yeast
Candida albicans' gene SOU1 encodes a sorbose reductase required for L-sorbose utilization, demonstrating the enzymatic functions and pathways for L-sorbose metabolism in yeast (Greenberg, Price, Oliver, Sherman, & Rustchenko, 2005).
properties
IUPAC Name |
1,3,4,5,6-pentahydroxyhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859146 | |
Record name | Hex-2-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87-79-6, 139686-85-4, 551-68-8 | |
Record name | sorbose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hex-2-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Psicose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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